(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol
Overview
Description
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol is a chemical compound with the molecular formula C₉H₁₃FN₂O and a molecular weight of 184.21 g/mol . It is a fluorinated pyridine derivative, which is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoropyridin-3-amine.
Isopropylation: The amine group is reacted with isopropylamine under suitable conditions to form 6-fluoro-4-(isopropylamino)pyridine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the pyridine ring or the isopropylamino group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and the isopropylamino group play crucial roles in binding to target proteins or enzymes, modulating their activity. The methanol group may also participate in hydrogen bonding, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
(6-Fluoro-4-(isopropylamino)pyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:
(6-Fluoro-4-(methylamino)pyridin-3-yl)methanol: Similar structure but with a methylamino group instead of an isopropylamino group.
(6-Fluoro-4-(ethylamino)pyridin-3-yl)methanol: Similar structure but with an ethylamino group instead of an isopropylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[6-fluoro-4-(propan-2-ylamino)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-6(2)12-8-3-9(10)11-4-7(8)5-13/h3-4,6,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPLMLVKGVQDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.